3-(2,2,2-Trifluoroacetamido)butanoic acid
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Overview
Description
3-(2,2,2-Trifluoroacetamido)butanoic acid is an organic compound with the molecular formula C6H8F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)butanoic acid typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable butanoic acid derivative. One common method includes the use of trifluoroacetic anhydride and butanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(2,2,2-Trifluoroacetamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 3-(2,2,2-Trifluoroacetamido)phenylboronic acid
- (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Uniqueness
3-(2,2,2-Trifluoroacetamido)butanoic acid is unique due to its specific trifluoroacetamido group attached to a butanoic acid backbone. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H8F3NO3 |
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Molecular Weight |
199.13 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-3(2-4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
DDHIOCFVXDQWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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